molecular formula C19H23N3OS B2668902 N-cyclohexyl-2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamide CAS No. 896054-74-3

N-cyclohexyl-2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamide

Cat. No.: B2668902
CAS No.: 896054-74-3
M. Wt: 341.47
InChI Key: JSRCXMBWAFYVQG-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H23N3OS and its molecular weight is 341.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

N-cyclohexyl-2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamide has been synthesized and characterized through various techniques including NMR, IR, and X-ray single-crystal determination. The study focused on the molecular geometry, vibrational frequencies, and chemical shift values using density functional methods. These analyses indicate that the optimized geometry closely reproduces the crystal structure, and theoretical values show good agreement with experimental data. The compound's nonlinear optical properties were predicted to be greater than those of urea, highlighting its potential for applications in materials science (Orek, Koparir, & Koparır, 2012).

Antimicrobial Activity

This compound has been evaluated for its antimicrobial activity, demonstrating significant efficacy. The study encompassed a range of synthesized compounds, including this compound, which showed promising antibacterial and antifungal properties. The compound's potential for treating infections caused by various pathogens was highlighted, underscoring its relevance in the development of new antimicrobial agents (Orek, Koparir, & Koparır, 2012).

Biological Activities and Computational Approaches

The biological activities of this compound and its derivatives have been explored through experimental and computational methods. These studies include molecular docking to predict interactions with biological targets, assessing the compound's potential for inhibiting specific enzymes or pathways. The computational analysis provided insights into the molecular basis of the compound's activity, aiding in the rational design of more potent derivatives for various therapeutic applications (Orek, Koparir, & Koparır, 2012).

Applications in Materials Science

The research into this compound extends beyond biomedical applications to include materials science. The compound's unique properties, such as its nonlinear optical behavior, make it a candidate for use in the development of new materials with specific optical characteristics. These materials could have applications in electronics, photonics, and information technology, demonstrating the compound's versatility beyond pharmaceuticals (Orek, Koparir, & Koparır, 2012).

Properties

IUPAC Name

N-cyclohexyl-2-[6-(4-methylphenyl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3OS/c1-14-7-9-15(10-8-14)17-11-12-19(22-21-17)24-13-18(23)20-16-5-3-2-4-6-16/h7-12,16H,2-6,13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSRCXMBWAFYVQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.